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molecular formula C14H10BrFO2 B8717854 2-Hydroxymethyl-4-bromo-4'-fluorobenzophenone CAS No. 64169-64-8

2-Hydroxymethyl-4-bromo-4'-fluorobenzophenone

Cat. No. B8717854
M. Wt: 309.13 g/mol
InChI Key: DSXGDABDEZITPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06812355B2

Procedure details

The preparation of citalopram and its hydrobromide salt from 5-bromophthalide and the properties of such compounds was first reported in U.S. Pat. No. 4,136,193, which corresponds to German Offenlegungsschrift No. 2,657,013. U.S. Pat. No. 4,136,193 discloses a synthesis of citalopram starting from 5-bromophthalide, which involves the use of two successive Grignard reactions. In a first reaction, a Grignard reagent prepared from p-fluorobromobenzene and magnesium turnings in ether was reacted with 5-bromophthalide to give 2-hydroxymethyl-4-bromo-4′-fluorobenzophenone. The latter was isolated as a crude oil before, in a second reaction, being added to N,N-dimethylaminopropylymagnesium chloride to give (4-bromo-2-(hydroxymethyl)phenyl)-(4′-fluorophenyl)-(3-dimethylaminopropyl)-methanol. The latter was dehydrated with 60 aqueous phosphoric acid to yield 1-(4′-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane, which was then refluxed with cupric cyanide in dimethylformamide to give citalopram.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(CCCC1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)OCC2C=C(C#N)C=CC1=2)C.[Br:25][C:26]1[CH:27]=[C:28]2[C:33](=[CH:34][CH:35]=1)[C:31](=[O:32])[O:30][CH2:29]2.FC1C=CC(Br)=CC=1.[Mg]>CCOCC>[OH:30][CH2:29][C:28]1[CH:27]=[C:26]([Br:25])[CH:35]=[CH:34][C:33]=1[C:31]([C:18]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=1)=[O:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2COC(=O)C2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2COC(=O)C2=CC1
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2COC(=O)C2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a first reaction

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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